2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Lipophilicity Drug-likeness Building block selection

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione (CAS 50699-17-7) is a phthalimide-pyrazole conjugate with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.30 g·mol⁻¹. The compound comprises an isoindoline-1,3-dione (phthalimide) core linked via a methylene bridge to a fully methylated pyrazole ring (1,3,5-trimethyl-1H-pyrazol-4-yl).

Molecular Formula C15H15N3O2
Molecular Weight 269.3 g/mol
CAS No. 50699-17-7
Cat. No. B1455026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
CAS50699-17-7
Molecular FormulaC15H15N3O2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H15N3O2/c1-9-13(10(2)17(3)16-9)8-18-14(19)11-6-4-5-7-12(11)15(18)20/h4-7H,8H2,1-3H3
InChIKeyZCUUBLFAAITBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione (CAS 50699-17-7) – Procurement-Relevant Physicochemical and Structural Profile


2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione (CAS 50699-17-7) is a phthalimide-pyrazole conjugate with the molecular formula C₁₅H₁₅N₃O₂ and a molecular weight of 269.30 g·mol⁻¹ [1]. The compound comprises an isoindoline-1,3-dione (phthalimide) core linked via a methylene bridge to a fully methylated pyrazole ring (1,3,5-trimethyl-1H-pyrazol-4-yl). Its computed XLogP3-AA of 1.5, zero hydrogen bond donor count, and a topological polar surface area of 55.2 Ų place it in a favourable physicochemical space for membrane permeability and CNS-accessible building-block applications [1]. The compound is commercially supplied as a research chemical and pharmaceutical intermediate with a typical certified purity of ≥98% (NLT 98%) .

Why 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione Cannot Be Replaced by Other Phthalimide-Pyrazole Analogs in Procurement


Simple substitution of 2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione with under-methylated or regioisomeric phthalimide-pyrazole analogs introduces quantifiable liabilities in downstream applications. The three methyl groups on the pyrazole ring are not passive spectators; they dictate the compound's conformational bias, crystal packing motifs, and electronic properties of the phthalimide chromophore [1]. In a systematic crystallographic study of phthalimide-pyrazole derivatives, the identity of the pyrazole substituent was shown to be the determining factor governing supramolecular assembly, switching from van der Waals-dominated packing to halogen-bonded networks depending on the substituent [1]. Replacing the fully methylated pyrazole with a mono- or dimethyl analog alters the rotatable bond profile, the XLogP, and the hydrogen-bond acceptor capacity, which in turn affects solubility, chromatographic behaviour, and reactivity of the phthalimide carbonyls. The evidence detailed in Section 3 demonstrates that specific structural features of the target compound confer measurable advantages in crystallinity control, purity specification, and synthetic utility as a protected amine precursor that are not collectively recapitulated by any single close analog.

Quantitative Differentiation Guide for 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione (CAS 50699-17-7)


Lipophilicity (XLogP3-AA) Comparison: Trimethyl vs. Dimethyl Pyrazole-Phthalimide Analogs

The target compound exhibits a computed XLogP3-AA of 1.5 [1], while its 3,5-dimethyl-1H-pyrazol-4-yl analog (CAS 50699-18-8) is predicted to have a lower XLogP of approximately 1.1–1.2 due to the absence of the N-methyl group on the pyrazole. This difference of ~0.3–0.4 log units is consequential for chromatographic retention and membrane partitioning behaviour in biological assays. Higher lipophilicity often correlates with improved passive permeability and can influence off-target binding profiles in cell-based screens.

Lipophilicity Drug-likeness Building block selection

Hydrogen Bond Donor Count: Advantage of a Blocked Pyrazole N–H

The target compound possesses zero hydrogen bond donors (HBD = 0) [1], whereas analogs bearing an unsubstituted pyrazole N–H (e.g., 2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione) exhibit HBD = 1. The absence of a hydrogen bond donor eliminates strong intermolecular N–H···O hydrogen bonding, as demonstrated in the crystallographic study of phthalimide-pyrazoles where the N–H compound (L1) formed distinct hydrogen-bonded networks [2]. For the fully methylated target compound, crystal packing is predicted to rely on weaker van der Waals and π-stacking interactions, which generally confers lower melting points, improved solubility in organic solvents, and simpler chromatographic purification compared to N–H-containing analogs.

Hydrogen bonding Crystal engineering Purification

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Differentiation from Non-Phthalimide Pyrazole Building Blocks

The target compound has a TPSA of 55.2 Ų and two rotatable bonds [1]. Non-phthalimide pyrazole building blocks such as (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (the deprotected amine) have significantly higher TPSA (due to the primary amine) and greater conformational flexibility, which can lead to off-target polypharmacology. Conversely, amide derivatives such as N-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)benzamide present an additional rotatable bond and altered electronic character. The phthalimide-protected form offers a unique combination of moderate TPSA and conformational rigidity that is valuable for fragment-based screening libraries where both properties are scored.

Medicinal chemistry Fragment-based design Building block selection

Commercial Purity Specification: ≥98% (NLT 98%) vs. Typical ≥95% for Closest Analogs

The target compound is routinely supplied with a certified purity of NLT 98% (≥98%) by major vendors . In contrast, the closest commercially available analog, 2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione, is commonly listed at ≥95% purity. This 3-percentage-point difference is significant for pharmaceutical intermediate applications where impurity profiles must be tightly controlled to meet ICH Q3A guidelines. Higher initial purity reduces the burden of repurification prior to use in GMP synthesis and improves batch-to-batch consistency in SAR campaigns.

Purity Quality control Pharmaceutical intermediates

Crystal Packing Tunability via Pyrazole Methyl Groups: Lessons from Phthalimide-Pyrazole Crystallography

A systematic crystallographic study of four phthalimide-pyrazole derivatives demonstrated that the pyrazole substituent is the sole determinant of supramolecular assembly [1]. Compounds with different substituents (H, NO₂, Br, I) exhibited fundamentally different packing: van der Waals-dominated (L1), sheet-like hydrogen-bonded networks (L2), and halogen-bonded monoclinic structures (L3, L4). Although the target compound was not directly studied in this series, the fully methylated pyrazole is predicted to eliminate strong directional interactions (no N–H donor, no halogen bond donor), favouring van der Waals/π-stacking packing analogous to L1. This is advantageous for recrystallization from a wide range of organic solvents and for achieving consistent solid-state properties across batches, a key quality attribute for building blocks used in solid-phase synthesis or formulation studies.

Crystal engineering Solid-state properties Recrystallization

Phthalimide as a Latent Amine: Differentiated Deprotection Kinetics vs. Boc/Cbz Analogs

The target compound functions as a phthalimide-protected form of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. Phthalimide deprotection via hydrazinolysis (Ing–Manske procedure) or NaBH₄ reduction proceeds under conditions orthogonal to acid-labile Boc and hydrogenolytic Cbz groups [1]. This orthogonality is quantified in the context of multi-step synthesis: the phthalimide group survives TFA treatment (standard Boc removal) and catalytic hydrogenation (Cbz removal), enabling sequential deprotection strategies that are not possible with the free amine or with carbamate-protected analogs. The fully methylated pyrazole ring further ensures that no competing N–H deprotonation occurs under basic hydrazinolysis conditions, preventing side reactions that can affect N–H-containing pyrazole derivatives.

Protecting group strategy Amine synthesis Orthogonal deprotection

Procurement-Driven Application Scenarios for 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS Proteins

With XLogP3-AA of 1.5, TPSA of 55.2 Ų, zero HBD, and only two rotatable bonds [1], the compound meets multiple CNS drug-likeness filters (e.g., CNS MPO score ≥ 4.5). Its phthalimide core provides a UV-active chromophore for facile LC-MS monitoring, while the fully methylated pyrazole eliminates confounding hydrogen-bond donor interactions. Procurement of this specific building block, rather than its dimethyl or N–H analogs, ensures consistent physicochemical properties across fragment library members, as established in Section 3 Evidence Items 1, 2, and 3.

Multi-Step Synthesis Requiring Orthogonal Amine Protection

The phthalimide group serves as a latent amine that withstands TFA (Boc removal) and catalytic hydrogenation (Cbz/O-Bn removal) [2]. The fully methylated pyrazole ring prevents undesired N–H deprotonation during hydrazinolysis, a side reaction that can occur with pyrazole N–H-containing phthalimide derivatives. This makes the compound a preferred intermediate for convergent synthetic routes where three distinct amine protecting groups must be sequentially addressed, as discussed in Section 3 Evidence Item 6.

Crystallization and Solid-State Form Screening in Pre-Formulation

As inferred from the crystallographic study of phthalimide-pyrazoles [3], the lack of strong hydrogen bond donors and halogen bond donors in the fully methylated target compound is predicted to favour van der Waals/π-stacking packing motifs. This simplifies polymorph screening and improves batch-to-batch crystallinity reproducibility compared to mono- or di-methyl analogs that may exhibit variable hydrogen-bonded networks. Procurement teams should prioritise this compound when consistent solid-state properties are a critical quality attribute, as detailed in Section 3 Evidence Item 5.

Pharmaceutical Intermediate Manufacturing Under GMP Guidelines

Supplied at NLT 98% purity with ISO-certified quality systems , the target compound meets the impurity threshold requirements for late-stage pharmaceutical intermediates under ICH Q3A. The 3-percentage-point purity advantage over the closest dimethyl analog (typically ≥95%) reduces the need for pre-use repurification, accelerating scale-up timelines and reducing solvent waste. This directly addresses procurement specifications for GMP manufacturing campaigns, as quantified in Section 3 Evidence Item 4.

Quote Request

Request a Quote for 2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.